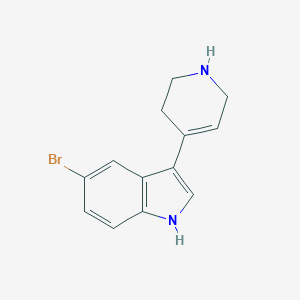

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKUEPMSPRIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377119 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127792-80-7 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The tetrahydropyridinyl group can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the indole ring or the tetrahydropyridinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of reduced indole or tetrahydropyridine derivatives.

Scientific Research Applications

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on 5-HT6 Receptor Activity

The indole-THP scaffold is a common motif in 5-HT6 receptor ligands. Modifications at positions 2, 5, and the THP ring significantly alter activity:

Key Findings :

Modifications to the Tetrahydropyridine Ring

The THP ring’s substitution pattern impacts receptor selectivity and pharmacokinetics:

Key Findings :

- Benzylation of THP : Introducing a benzyl group at the THP nitrogen (e.g., 1-benzyl-THP) shifts selectivity toward 5-HT2A and D2 receptors, reducing 5-HT6 affinity .

- Hydrophilic Substitutions : Hydroxyalkyl groups (e.g., 3-hydroxypropyl) on THP improve solubility and D2 receptor binding, as seen in antipsychotic candidates .

Structural Analogues with Alternative Cores

Replacing the indole or THP moiety alters pharmacological profiles:

Key Findings :

Physicochemical and Pharmacokinetic Comparisons

The bromine atom and THP ring influence key properties:

| Compound | logP (Predicted) | Solubility | pKa | Reference |

|---|---|---|---|---|

| Target Compound | 3.2 (estimated) | Low (hydrophobic) | 16.1 | |

| 5-Methoxy-3-THP-1H-indole | 2.8 | Moderate | 15.8 | |

| 3-(Piperidin-4-yl)-5-bromo-1H-indole | 2.9 | Low | 16.1 |

Key Findings :

- THP vs. Piperidine : The unsaturated THP ring may enhance conformational flexibility, improving receptor binding compared to saturated piperidine analogs .

Biological Activity

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This indole derivative incorporates a bromine atom and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.

- IUPAC Name : this compound

- CAS Number : 127792-80-7

- Molecular Formula : C13H13BrN2

- Molecular Weight : 277.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains. The presence of the indole ring is known to enhance antimicrobial properties through mechanisms such as membrane disruption and inhibition of nucleic acid synthesis.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The tetrahydropyridine structure could facilitate interactions with cellular receptors or enzymes involved in cell proliferation.

Biological Activity Data

Case Studies

Several studies have highlighted the potential of indole derivatives in therapeutic applications:

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various indole derivatives, including those similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the indole structure can enhance activity against resistant strains .

- Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of indole derivatives demonstrated that compounds with a tetrahydropyridine moiety exhibited enhanced apoptosis in cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.